

NVP-TAE 226 Kinase Selectivity Profile: An In-depth Technical Guide

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Compound of Interest

Compound Name: NVP-TAE 226

Cat. No.: B1684528

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-TAE 226, also known as TAE226, is a potent, ATP-competitive small molecule inhibitor with significant activity against Focal Adhesion Kinase (FAK).[1][2] This technical guide provides a comprehensive overview of the kinase selectivity profile of **NVP-TAE 226**, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows. The information is intended to support researchers and drug development professionals in their evaluation and application of this compound.

Kinase Selectivity Profile

NVP-TAE 226 is a dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[2][3] It also demonstrates potent inhibition of the closely related Proline-rich Tyrosine Kinase 2 (Pyk2) and the Insulin Receptor (InsR).[2] The inhibitory activity of **NVP-TAE 226** is most potent against FAK and Pyk2.

Biochemical IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **NVP-TAE 226** against key kinases in biochemical assays.

Kinase Target	IC50 (nM)	Reference(s)
FAK	5.5	[1] [2]
Pyk2	3.5	[2]
InsR	44	[2]
IGF-1R	140	[2]

Cellular Activity

In cell-based assays, **NVP-TAE 226** inhibits FAK and IGF-1R phosphorylation with IC50 values in the range of 100 to 300 nM.[\[4\]](#)[\[5\]](#) Other kinases tested were found to be greater than 10-fold less sensitive.[\[5\]](#)

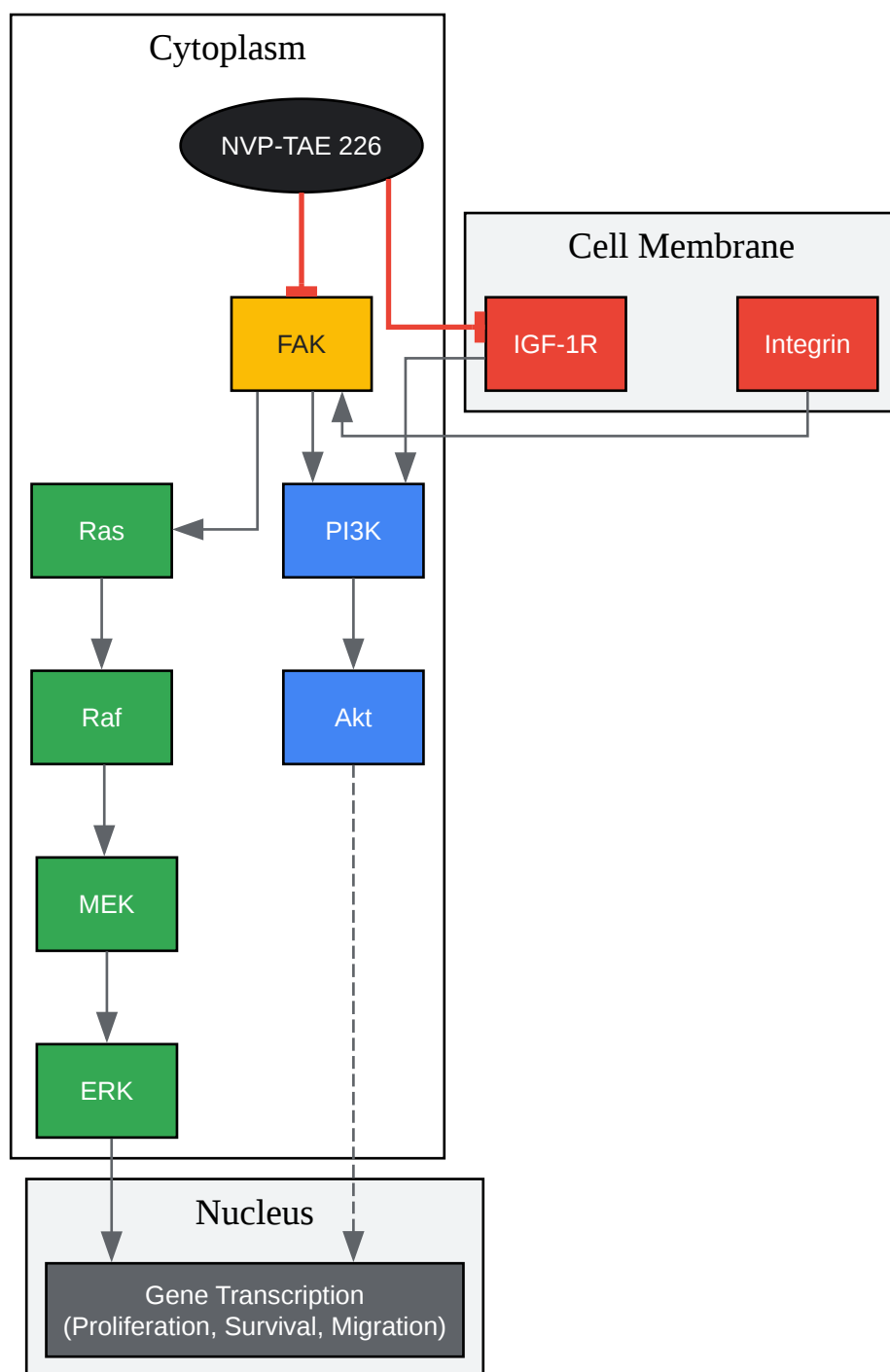
Cellular Target	IC50 Range (nM)	Reference(s)
FAK (cellular)	100 - 300	[4] [5]
IGF-1R (cellular)	100 - 300	[4] [5]

Broader Kinase Selectivity

While **NVP-TAE 226** is most potent against the FAK and IGF-1R families, it is modestly potent against other kinases such as ALK and c-Met, with approximately 10- to 100-fold less potency compared to FAK.[\[1\]](#)

Signaling Pathways

NVP-TAE 226 exerts its cellular effects by inhibiting key signaling pathways involved in cell proliferation, survival, migration, and invasion. The primary pathways affected are downstream of FAK and IGF-1R. Inhibition of these receptors leads to the suppression of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[\[1\]](#)[\[3\]](#)



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Figure 1: NVP-TAE 226 Inhibition of FAK and IGF-1R Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the kinase selectivity and cellular effects of **NVP-TAE 226**.

Biochemical Kinase Assay (FAK Enzymatic Assay)

This protocol describes a method to determine the in vitro inhibitory activity of **NVP-TAE 226** against purified FAK enzyme.

Materials:

- Recombinant human FAK (catalytic domain)
- Poly(Glu, Tyr) 4:1 as substrate
- ATP (Adenosine triphosphate)
- **NVP-TAE 226** (dissolved in DMSO)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Microplate (e.g., 96-well or 384-well)
- ADP-Glo™ Kinase Assay kit (or similar detection reagent)
- Plate reader for luminescence detection

Procedure:

- Prepare a serial dilution of **NVP-TAE 226** in kinase buffer.
- In a microplate, add the FAK enzyme, substrate, and **NVP-TAE 226** solution.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

- Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each **NVP-TAE 226** concentration and determine the IC50 value by fitting the data to a dose-response curve.



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Figure 2: Workflow for a Biochemical FAK Kinase Assay.

Cell-Based FAK Phosphorylation Assay

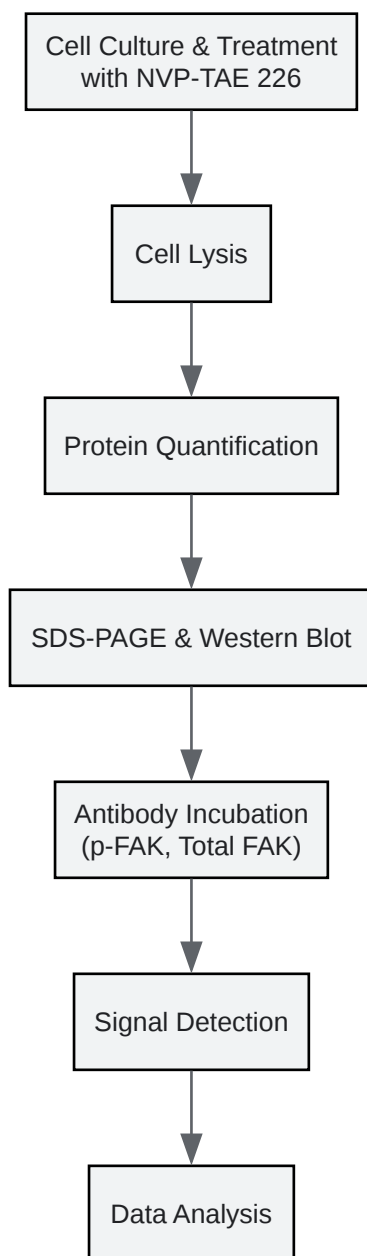
This protocol outlines a method to assess the inhibitory effect of **NVP-TAE 226** on FAK autophosphorylation in a cellular context.

Materials:

- Human cancer cell line with detectable FAK expression (e.g., U87-MG glioma cells)
- Cell culture medium and supplements
- **NVP-TAE 226** (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
- Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total-FAK
- HRP-conjugated secondary antibody
- SDS-PAGE gels and Western blot apparatus
- Chemiluminescent substrate
- Imaging system for Western blots

Procedure:

- Seed cells in culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **NVP-TAE 226** for a specified duration (e.g., 1-2 hours).
- Wash the cells with cold PBS and lyse them on ice.
- Determine the protein concentration of the cell lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total FAK for loading control.
- Quantify the band intensities to determine the inhibition of FAK phosphorylation.



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Figure 3: Workflow for a Cell-Based FAK Phosphorylation Assay.

Conclusion

NVP-TAE 226 is a potent dual inhibitor of FAK and IGF-1R with a well-defined kinase selectivity profile. Its ability to potently inhibit these key targets and their downstream signaling pathways makes it a valuable tool for cancer research and a potential therapeutic agent. The

experimental protocols provided in this guide offer a framework for researchers to further investigate the biochemical and cellular activities of **NVP-TAE 226**.

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